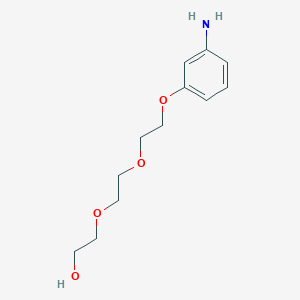

2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex polyether molecules with aromatic substitution patterns. According to multiple chemical databases, the preferred International Union of Pure and Applied Chemistry name is 2-[2-[2-(3-aminophenoxy)ethoxy]ethoxy]ethanol. This nomenclature accurately reflects the compound's structural hierarchy, beginning with the terminal ethanol group and systematically describing the ether linkages leading to the aromatic aminophenoxy substituent. The naming convention prioritizes the hydroxyl-containing ethanol moiety as the principal functional group, with the polyether chain and aromatic system treated as substituents.

Alternative systematic names documented in chemical literature include this compound, which represents a slightly different nomenclature approach emphasizing the phenoxyl designation rather than phenoxy. This variation in systematic naming reflects the flexibility within International Union of Pure and Applied Chemistry guidelines when describing aromatic ether linkages. The structural complexity of this molecule necessitates careful attention to the positioning of functional groups, particularly the meta-substitution pattern of the amino group on the benzene ring, which is consistently designated as the 3-position across all nomenclature systems.

Structural isomerism considerations for this compound are particularly important given the multiple possible arrangements of the amino group on the aromatic ring. The specified 3-aminophenoxy configuration represents the meta-substituted isomer, distinguishing it from potential ortho (2-position) and para (4-position) isomers that would possess different chemical and physical properties. The polyether backbone itself exhibits minimal isomerism potential due to the linear arrangement of ethoxy units, though conformational flexibility allows for multiple spatial orientations of the molecular chain.

The compound's structural analysis reveals a triethylene glycol backbone with terminal hydroxyl and aromatic ether functionalities. This arrangement creates opportunities for hydrogen bonding interactions and influences the molecule's solubility characteristics and potential biological activity. The systematic nomenclature effectively captures these structural features while maintaining consistency with established International Union of Pure and Applied Chemistry protocols for complex ether-containing molecules.

Eigenschaften

IUPAC Name |

2-[2-[2-(3-aminophenoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c13-11-2-1-3-12(10-11)17-9-8-16-7-6-15-5-4-14/h1-3,10,14H,4-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOACJNUCYCYHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step S01: Formation of Triethylene Glycol Monobenzyl Ether

- Reactants: Triethylene glycol and benzyl bromide.

- Conditions: Alkaline aqueous solution (NaOH or KOH), with dropwise addition of triethylene glycol followed by benzyl bromide.

- Purpose: Protect one hydroxyl group as benzyl ether to allow selective subsequent functionalization.

Step S1: Tosylation of Monobenzyl Ether

- Reactants: Triethylene glycol monobenzyl ether and p-toluenesulfonyl chloride.

- Conditions: Low temperature (5–10°C), reaction time 1–4 hours.

- Product: 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate (a tosylate intermediate).

- Notes: The tosylate group is a good leaving group for nucleophilic substitution.

Step S2: Azide Substitution

- Reactants: Tosylate intermediate and sodium azide.

- Solvent: N,N-Dimethylformamide (DMF).

- Conditions: Room temperature addition, then heating to 40–60°C for 1–4 hours.

- Product: 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.

- Molar Ratio: Tosylate to sodium azide is approximately 1:1–1.2.

- Yield: Approximately 87% reported for similar intermediates.

- Notes: Azide substitution replaces the tosylate group, introducing an azido group for reduction.

Step S3: Catalytic Hydrogenation Reduction

- Reactants: Azido intermediate.

- Catalyst: Palladium on carbon (10–20% by mass relative to substrate).

- Solvent: Ethanol.

- Conditions: Room temperature, hydrogen atmosphere, reaction time 1–4 hours.

- Product: 2-[2-(2-aminoethoxy)ethoxy]ethanol.

- Notes: This step reduces the azido group to the amino group, completing the aminoethoxyethanol synthesis.

Summary Table of Key Preparation Steps

| Step | Reactants / Intermediates | Conditions | Product / Outcome | Yield / Notes |

|---|---|---|---|---|

| S01 | Triethylene glycol + Benzyl bromide | Alkaline aqueous (NaOH/KOH), dropwise addition | Triethylene glycol monobenzyl ether | Simple isolation, protects one hydroxyl group |

| S1 | Monobenzyl ether + p-Toluenesulfonyl chloride | 5–10°C, 1–4 h | Tosylate intermediate (2-[2-(benzyloxy)ethoxy]ethyl tosylate) | Selective tosylation, easy purification |

| S2 | Tosylate intermediate + Sodium azide | DMF, 40–60°C, 1–4 h | Azido intermediate (2-[2-(azidoethoxy)ethoxy]ethyl tosylate) | ~87% yield, nucleophilic substitution |

| S3 | Azido intermediate + Pd/C + H2 | Ethanol, room temp, 1–4 h | 2-[2-(2-aminoethoxy)ethoxy]ethanol | Catalytic hydrogenation, amino group formation |

| Aromatic substitution | Activated aromatic (e.g., 3-fluoro-4-formylbenzonitrile) + phenol derivatives | Basic conditions (K2CO3, DMF), 80°C, 15–20 h | 3-Aminophenoxyl linked derivatives | Follow-up hydrolysis/reduction steps |

Research Findings and Industrial Relevance

The described method provides advantages such as:

- Use of simple, inexpensive raw materials (triethylene glycol, benzyl bromide, p-toluenesulfonyl chloride).

- Relatively mild reaction conditions suitable for scale-up.

- Easy purification of intermediates without extensive chromatographic steps.

- High yields in key substitution and reduction steps.

- Reduced generation of hazardous waste compared to direct tosylation of triethylene glycol.

The key innovation lies in the protection of triethylene glycol as monobenzyl ether before tosylation, which improves selectivity and facilitates purification, making the process suitable for industrial production.

Aromatic substitution strategies for incorporating the 3-aminophenoxyl group are well-established in the literature, involving nucleophilic aromatic substitution on activated fluoro- or nitro-substituted aromatic precursors, followed by functional group transformations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The phenoxy group can be reduced to form phenolic derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenolic derivatives.

Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for labeling or drug delivery.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the ethoxy chain provides flexibility and solubility. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Alkyl Ethoxylated Alcohols (P1–P6)

Compounds :

- P1: 2-(2-(2-(nonyloxy)ethoxy)ethoxy)ethanol

- P2: 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol

- P3: 2-(2-(2-(hexadecyloxy)ethoxy)ethoxy)ethanol

Comparison :

- Structural Differences: These compounds replace the 3-aminophenol group with linear alkyl chains (C9, C12, C16).

- Functional Impact: Solubility: Longer alkyl chains (e.g., P3) reduce water solubility but enhance lipid compatibility, making them suitable for nonpolar applications like gene delivery vectors . Toxicity: Alkyl derivatives generally exhibit lower acute toxicity compared to aromatic or amino-substituted analogs. For example, P1–P6 are classified as non-irritating in gene vector studies, whereas aminophenol derivatives may pose higher bioactivity risks .

| Property | Target Compound (3-Aminophenol Derivative) | P1 (C9 Alkyl) | P3 (C16 Alkyl) |

|---|---|---|---|

| Water Solubility | Moderate (polar amine enhances solubility) | Low | Very Low |

| LogP (Estimated) | ~1.5–2.0 | ~3.0 | ~5.5 |

| Application | Pharmaceuticals, surfactants | Gene vectors | Lipid coatings |

Aromatic Ethoxylated Alcohols

Examples :

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): Features a bulky tert-octylphenol group.

- Nonylphenol Ethoxylates: E.g., 2-[2-(nonylphenoxy)ethoxy]ethanol (CAS 27176-93-8).

Comparison :

- Structural Differences: Bulky aromatic substituents (e.g., tert-octylphenol, nonylphenol) vs. aminophenol.

- Functional Impact: Environmental Persistence: Nonylphenol ethoxylates are notorious endocrine disruptors and face regulatory restrictions, whereas aminophenol derivatives may degrade more readily due to the reactive amine . Surfactant Efficiency: Aromatic groups enhance surface tension reduction, but the amine in the target compound could enable pH-responsive behavior .

| Property | Target Compound | Nonylphenol Ethoxylate |

|---|---|---|

| Biodegradability | Moderate | Low |

| Critical Micelle Conc. | ~0.1–1 mM | ~0.01–0.1 mM |

| Regulatory Status | Under study | Restricted (EU REACH) |

Amino-Functionalized Ethoxylates

Examples :

- 2-(2-(2-Aminoethoxy)ethoxy)ethanol (CAS 6338-55-2): Shorter EO chain (3 units) with a terminal amine.

- DMAEE (2-(2-(Dimethylamino)ethoxy)ethanol, CAS 1704-62-7): Tertiary amine enhances basicity.

Comparison :

- Reactivity : The primary amine in the target compound offers superior nucleophilicity for conjugation (e.g., drug bioconjugates) compared to tertiary amines in DMAEE .

- Toxicity : Primary amines may exhibit higher acute toxicity (e.g., DMAEE is classified as a skin irritant), but this varies with EO chain length .

| Property | Target Compound | DMAEE |

|---|---|---|

| pKa (Amine) | ~9.5–10.5 | ~8.5–9.0 |

| Applications | Bioconjugation | Solvents, surfactants |

| Oral LD50 (Rat) | Not available | 1,200 mg/kg |

Halogenated and Reactive Derivatives

Examples :

- 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol: Bromine substituent enables polymer crosslinking.

- Tosylated Derivatives: E.g., 2-(2-(2-(Prop-2-ynnyloxy)ethoxy)ethoxy)ethanol tosylate ().

Comparison :

- Reactivity : Bromine and tosyl groups are superior leaving groups for nucleophilic substitutions, whereas the amine in the target compound supports amidation or Schiff base formation .

- Applications : Brominated derivatives are used in polymer synthesis, while the target compound’s amine may favor biomedical applications .

Key Research Findings

- Gene Delivery: Alkyl ethoxylates (P1–P6) show efficacy in nonviral gene vectors due to lipid-like behavior, but the target compound’s amine could improve DNA binding .

- Toxicity: Aromatic ethoxylates (e.g., nonylphenol) have higher ecological risks, whereas amino derivatives require detailed toxicological profiling .

Biologische Aktivität

2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol, also known as NH2-PEG3, is a compound featuring multiple ethoxy groups and an amino group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article explores its biological activity, supported by relevant data tables and case studies.

- Chemical Formula : C8H19NO3

- Molecular Weight : 193.24 g/mol

- CAS Number : 86770-74-3

- Structure : The compound contains a phenoxyl group attached to a polyether chain, which enhances solubility and reactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the amino group may enhance interaction with microbial cell membranes, leading to increased permeability and cell death.

-

Cell Proliferation and Cytotoxicity :

- Research has shown that related compounds can influence cell proliferation in various cancer cell lines. The amino group may play a crucial role in modulating signaling pathways associated with cell growth.

-

Neuroprotective Effects :

- Some derivatives of phenoxyl compounds have demonstrated neuroprotective effects in models of neurodegeneration. This activity may be attributed to their ability to modulate oxidative stress and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | 1 |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Neuroprotection | Reduction of oxidative stress |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(Aminophenoxyl)ethanol | Amino group, phenoxyl | Antimicrobial |

| 2-(Aminoethoxy)ethanol | Ethoxy chains | Cytotoxicity |

| 2-(Aminophenoxyl) | Phenolic hydroxyl | Neuroprotection |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of phenoxyl derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of the bacterial membrane integrity due to the hydrophobic nature of the ethoxy chains combined with the polar amino group.

Case Study 2: Cancer Cell Proliferation

A recent study evaluated the effects of various aminophenol derivatives on cancer cell lines such as MCF-7 (breast cancer). The results indicated that compounds with longer ethoxy chains showed enhanced cytotoxicity, likely due to improved solubility and cellular uptake. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.

Q & A

Basic Question: What are the recommended synthetic routes for 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves multi-step etherification and nucleophilic substitution. A common approach is reacting 3-aminophenol with ethylene glycol derivatives (e.g., 2-chloroethoxyethanol) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile. For example:

Step 1: React 3-aminophenol with 2-(2-chloroethoxy)ethanol at 80–100°C to form the phenoxy intermediate.

Step 2: Further ethoxylation using ethylene oxide or additional chloroethoxyethanol derivatives.

Optimization Tips:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization.

Reference: Synthesis protocols for analogous glycol ethers .

Advanced Question: How do structural modifications, such as varying ether chain lengths, affect the compound's biological activity?

Methodological Answer:

Modifying the ethylene glycol chain alters solubility, steric hindrance, and hydrogen-bonding capacity, impacting interactions with biological targets. For example:

- Shorter chains (n=1–2): Increase hydrophilicity and membrane permeability, enhancing uptake in cellular assays.

- Longer chains (n=3–4): Improve binding to hydrophobic enzyme pockets (e.g., kinases) but may reduce aqueous solubility.

Experimental Validation:

- Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., tyrosine kinases).

- Use molecular dynamics simulations to model chain flexibility and target interactions.

Reference: Comparative studies on ethoxylated phenols .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm ether linkage patterns (δ 3.5–4.5 ppm for –OCH₂CH₂O–) and aromatic protons (δ 6.5–7.5 ppm for 3-aminophenol).

- FT-IR: Identify –OH (3300 cm⁻¹), –NH₂ (3450 cm⁻¹), and C–O–C (1100 cm⁻¹) stretches.

- Mass Spectrometry (ESI-TOF): Verify molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental Analysis: Validate C/H/N ratios to confirm purity (>95%).

Reference: PubChem data for analogous glycol ethers .

Advanced Question: When encountering discrepancies in biological activity data, what experimental variables should be re-evaluated?

Methodological Answer:

- Compound Purity: Confirm via HPLC (>98%) and check for residual solvents (e.g., DMF) that may interfere with assays.

- Assay Conditions: Test pH sensitivity (amine protonation affects solubility) and buffer composition (e.g., divalent cations may chelate ether oxygens).

- Cell Line Variability: Use isogenic cell lines to control for genetic drift or receptor expression differences.

- Dose-Response Consistency: Repeat experiments with freshly prepared stock solutions to rule out hydrolysis or oxidation.

Reference: Biological variability in analogous compounds .

Basic Question: What safety precautions are necessary when handling this compound due to its reactive groups?

Methodological Answer:

- Amine Group Reactivity: Avoid contact with aldehydes, anhydrides, or acyl chlorides to prevent unintended Schiff base or amide formation.

- Ethylene Glycol Toxicity: Use fume hoods and PPE (gloves, goggles) to minimize inhalation/skin exposure.

- Storage: Keep under inert gas (Ar) at –20°C to prevent degradation; hygroscopicity requires desiccant packs.

Reference: Reactivity profiles of amino alcohols .

Advanced Question: How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

- Docking Studies: Use software (AutoDock Vina, Schrödinger) to model binding to targets (e.g., G-protein-coupled receptors). Focus on hydrogen bonds between ether oxygens and catalytic residues.

- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories; analyze RMSD and binding free energy (MM/PBSA).

- QSAR Models: Corrogate chain length and logP values with activity data to design optimized analogs.

Reference: Receptor binding studies for ethoxylated amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.